ITR1 protein, S cerevisiae
Description
Essential Precursor for Phospholipid Synthesis
Myo-inositol is a fundamental component in the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives, collectively known as phosphoinositides. nih.govnih.govrsc.orgpsu.edu In eukaryotes, PI is synthesized from myo-inositol and serves not only as a structural element of cellular membranes but also as a precursor for other vital lipids, including sphingolipids, ceramides, and glycosylphosphatidylinositol (GPI) anchors. nih.govmdpi.com GPI anchors are crucial for tethering a variety of proteins to the plasma membrane and are essential for the viability of eukaryotic microbes. nih.gov
The synthesis of PI is a critical process, and in yeast, the gene PIS1, which codes for PI synthase, is essential for viability, highlighting the indispensability of PI in yeast membranes. psu.edu The addition of inositol (B14025) to the growth medium of S. cerevisiae leads to significant shifts in phospholipid biosynthesis, redirecting the intermediate CDP-diacylglycerol towards PI production at the expense of other phospholipids (B1166683) like phosphatidylserine. researchgate.netresearchgate.net
Involvement in Intracellular Signaling Pathways
Beyond its structural role, myo-inositol is a key player in a multitude of intracellular signaling pathways. ontosight.airesearchgate.net Phosphorylated derivatives of inositol act as second messengers, relaying signals from the cell surface to the interior, thereby controlling a wide range of cellular activities. nih.gov For instance, inositol phosphates and pyrophosphates, derived from myo-inositol, are involved in regulating cell growth, differentiation, and cell cycle progression. nih.govnih.gov
In S. cerevisiae, inositol and its metabolites are implicated in various signaling pathways, including those that respond to stress. nih.gov For example, inositol pyrophosphates are necessary for the yeast's adaptation to oxidative and osmotic stress. nih.gov Furthermore, inositol metabolism intersects with critical signaling pathways such as the unfolded protein response and the protein kinase C–cell wall integrity pathway. nih.gov
Properties
CAS No. |
138415-20-0 |
|---|---|
Molecular Formula |
C9H10O |
Synonyms |
ITR1 protein, S cerevisiae |
Origin of Product |
United States |
The Saccharomyces Cerevisiae Inositol Transport System: Itr1 As a Major Component
Genetic Locus and Gene Nomenclature of ITR1 (YDR497C)
The gene encoding the Itr1 protein is designated ITR1, which stands for myo-Inositol TRansporter 1. yeastgenome.org Its systematic name in the Saccharomyces Genome Database (SGD) is YDR497C, indicating its location on the right arm of chromosome IV. yeastgenome.orgthebiogrid.org The ITR1 gene is classified as a verified Open Reading Frame (ORF). yeastgenome.org It encodes a protein of 584 amino acids with a calculated molecular weight of 63,566.2 Daltons. yeastgenome.org The expression of ITR1 is intricately regulated by the availability of inositol (B14025) and choline (B1196258), involving transcription factors such as Ino2p, Ino4p, and the repressor Opi1p. thebiogrid.org
Distinguishing Characteristics of Itr1p as a Myo-inositol Transporter
Itr1p is the principal transporter for myo-inositol in Saccharomyces cerevisiae. nih.gov Its function is critical for acquiring inositol from the environment, especially when endogenous synthesis is insufficient. The protein is localized to the plasma membrane to perform its transport function but is also found in the fungal-type vacuole membrane. thebiogrid.orguniprot.org
High-Affinity Transport System
Itr1p is recognized as the major, high-affinity transporter for myo-inositol. nih.gov This high-affinity nature allows the cell to efficiently scavenge myo-inositol from the environment even at low concentrations. The expression of the ITR1 gene is responsive to cellular needs; it is stimulated when inositol levels in the growth medium are depleted and repressed upon the addition of inositol. nih.gov This regulatory mechanism ensures that the cell synthesizes the transporter primarily when it is most needed.
Functional Comparison with ITR2 (Low-Affinity Transporter)
S. cerevisiae possesses a second myo-inositol transporter, Itr2p, encoded by the ITR2 gene (Systematic Name: YOL103W). yeastgenome.orguniprot.org Itr1p and Itr2p are paralogs that arose from a whole-genome duplication event. yeastgenome.org Despite their shared ancestry, they have distinct functional roles and regulatory patterns.
Itr1p is the major transporter, while Itr2p is considered a minor, low-affinity transporter. nih.govuniprot.org The most significant functional distinction lies in the regulation of their respective genes. The expression of ITR1 is tightly repressed by the presence of inositol and choline in the growth medium. nih.govnih.gov In contrast, ITR2 expression is largely constitutive, meaning it is expressed at a low, constant level regardless of the external inositol concentration. nih.govnih.gov This differential regulation allows the cell to maintain a basal level of inositol transport via Itr2p while mounting a robust, high-affinity response via Itr1p when inositol is scarce.
Table 1: Comparison of ITR1 and ITR2 Transporters in S. cerevisiae
| Feature | ITR1 (Itr1p) | ITR2 (Itr2p) |
|---|---|---|
| Standard Name | ITR1 | ITR2 |
| Systematic Name | YDR497C | YOL103W |
| Function | Major, high-affinity myo-inositol transporter. nih.gov | Minor, low-affinity myo-inositol transporter. nih.govuniprot.org |
| Gene Expression Regulation | Repressed by inositol and choline. nih.govnih.gov | Constitutively expressed at a low level. nih.govnih.gov |
| Protein Length | 584 amino acids uniprot.org | 609 amino acids uniprot.org |
| Chromosomal Locus | Chromosome IV yeastgenome.org | Chromosome XV uniprot.org |
Classification within the Major Facilitator Superfamily (MFS) of Transporters
Itr1p belongs to the sugar transporter superfamily, which is a part of the larger Major Facilitator Superfamily (MFS). yeastgenome.orgthebiogrid.orgebi.ac.uk The MFS is one of the largest and most ubiquitous families of membrane transport proteins, found in organisms from bacteria to humans. ebi.ac.uknih.govwikipedia.org
MFS transporters are single-polypeptide secondary carriers that move small solutes across cell membranes in response to chemiosmotic ion gradients. nih.govwikipedia.org A defining structural characteristic of MFS proteins is the presence of 12 transmembrane helices (TMHs), although variations can occur. wikipedia.orgebi.ac.uk These helices typically form two domains of six helices each, which surround a central substrate-binding cavity. wikipedia.org As an MFS member, Itr1p facilitates the transport of myo-inositol across the plasma membrane, a function consistent with the role of this superfamily in transporting a wide array of substrates like sugars, amino acids, and metabolites. thebiogrid.orgwikipedia.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| myo-inositol |
| choline |
Molecular Architecture and Cellular Localization of Itr1p
Predicted Protein Structural Features of Itr1p
The structure of Itr1p is fundamental to its role as a transporter, dictating its insertion into the membrane and its interaction with the cellular environment.
Itr1p is a member of the sugar transporter superfamily and is predicted to be an integral membrane protein. yeastgenome.org While the precise number of transmembrane domains (TMDs) has not been definitively determined experimentally, proteins within this superfamily typically feature a topology of 12 transmembrane helices. Computational prediction algorithms for TMDs often yield variable results; however, they consistently identify Itr1p as a membrane-spanning protein. nih.gov This multi-pass transmembrane architecture is essential for creating a channel or pore through the plasma membrane to facilitate the transport of myo-inositol.
The Itr1p open reading frame (ORF), systematically known as YDR497C, encodes a protein composed of 584 amino acids. uniprot.org The calculated molecular properties of the protein are detailed in the table below. The specific sequence and composition of these amino acids determine the protein's secondary and tertiary structures, including the formation of its hydrophobic transmembrane segments and hydrophilic intracellular and extracellular loops.
Table 1: Calculated Physicochemical Properties of Itr1p
| Property | Value | Source |
|---|---|---|
| Amino Acid Count | 584 | uniprot.org |
| Molecular Weight (Da) | 64,837 | [Saccharomyces Genome Database] |
Subcellular Distribution and Dynamic Relocalization of Itr1p
The cellular location of Itr1p is not static; it is dynamically regulated in response to environmental cues, which allows the cell to precisely control inositol (B14025) uptake.
Under conditions of low or absent extracellular myo-inositol, Itr1p is predominantly localized to the plasma membrane. yeastgenome.orgnih.gov In this location, it actively transports inositol into the cell to meet metabolic demands for the synthesis of phospholipids (B1166683) and sphingolipids. nih.gov This localization at the cell periphery is crucial for its function as the primary high-affinity myo-inositol transporter. yeastgenome.org
Upon exposure to high concentrations of extracellular inositol, Itr1p undergoes endocytosis and is subsequently transported to the vacuole for degradation. yeastgenome.orgelifesciences.org Gene Ontology terms associated with Itr1p confirm its localization to both the fungal-type vacuole and the vacuolar membrane, reflecting this regulated trafficking pathway. yeastgenome.org This process effectively removes the transporter from the plasma membrane, thereby downregulating inositol uptake when the nutrient is abundant.
The dynamic relocalization of Itr1p from the plasma membrane to the vacuole is a tightly controlled process primarily influenced by the availability of its substrate, myo-inositol.
Inositol-Induced Endocytosis : The presence of inositol triggers the internalization of Itr1p. This substrate-induced endocytosis is a common regulatory mechanism for nutrient transporters, preventing the excessive accumulation of metabolites. The expression of the ITR1 gene itself is also repressed by inositol and choline (B1196258) at the transcriptional level. nih.gov
Ubiquitination : The process of Itr1p endocytosis is dependent on its modification by ubiquitin. The Nedd4/Rsp5 family E3 ubiquitin ligase, Rsp5, is recruited to Itr1p by the arrestin-related trafficking adaptor (ART) protein, Art5. elifesciences.orgnih.gov Art5 is the specific adaptor required for the inositol-induced endocytosis of Itr1p. elifesciences.org Rsp5 attaches ubiquitin chains to Itr1p, a signal that marks the transporter for removal from the plasma membrane and subsequent trafficking through the endocytic pathway to the vacuole for degradation. elifesciences.orgnih.gov This ART-Rsp5 network serves as a critical plasma membrane quality control system. elifesciences.org
Other Stress Factors : In addition to inositol, other cellular stresses can influence Itr1p turnover. For instance, adaptation to hydrogen peroxide has been shown to affect Itr1p trafficking, leading to its accumulation in the plasma membrane by inhibiting its internalization. nih.gov
Functional Characterization of Itr1p As a Myo Inositol Symporter
Mechanism of Myo-inositol Uptake by Itr1p
The uptake of myo-inositol by Itr1p is an active transport process that relies on the electrochemical potential gradient of protons across the plasma membrane. This process involves the binding of both myo-inositol and a proton to the transporter, followed by a series of conformational changes that facilitate their translocation into the cytoplasm.
Substrate Binding and Conformational Changes
The binding of myo-inositol to Itr1p is a critical step that initiates the transport cycle. This binding event, along with the association of a proton, is thought to trigger significant conformational changes within the transporter protein. While the precise structural rearrangements of Itr1p upon substrate binding have not been fully elucidated, it is hypothesized to follow a mechanism similar to other transporters in the major facilitator superfamily. This model suggests that the transporter alternates between an outward-facing conformation, which allows for substrate and proton binding from the extracellular space, and an inward-facing conformation, which releases the substrate and proton into the cytoplasm. This process is driven by the energy stored in the proton gradient.
Proton Symport Activity
Itr1p functions as a myo-inositol:proton symporter, meaning it simultaneously transports both myo-inositol and a proton across the plasma membrane. uniprot.org This mechanism couples the energetically unfavorable movement of myo-inositol against its concentration gradient to the energetically favorable movement of protons down their electrochemical gradient. The definition of solute:proton symporter activity involves the transfer of a solute and a proton from the outside to the inside of the cell. ebi.ac.uk This cotransport is essential for the accumulation of myo-inositol within the cell to levels higher than in the extracellular environment. The reliance on the proton gradient for transport activity is a hallmark of secondary active transport systems.
Contribution of Itr1p to Intracellular Myo-inositol Levels
Itr1p is the primary transporter for myo-inositol in S. cerevisiae, especially under conditions of low extracellular inositol (B14025). nih.govuniprot.org Its activity is crucial for maintaining the intracellular pool of myo-inositol, which is vital for the synthesis of inositol-containing phospholipids (B1166683), such as phosphatidylinositol, and sphingolipids. nih.gov These lipids are not only essential structural components of cellular membranes but also serve as precursors for second messengers involved in various signaling pathways. The regulation of ITR1 expression ensures that the cell can efficiently scavenge myo-inositol from the environment when endogenous synthesis is insufficient or when external sources are available.
Complex Regulatory Networks Governing Itr1 Expression and Itr1p Activity
Transcriptional Control Mechanisms of the ITR1 Gene
The regulation of ITR1 transcription is a multifactorial process involving repression by key metabolites, activation by specific transcription factors, and coordination with other metabolic pathways. This complex interplay ensures that the cell maintains appropriate intracellular levels of inositol (B14025), a crucial precursor for various cellular components.
Repression by Exogenous Inositol and Choline (B1196258)
The expression of the ITR1 gene is significantly repressed by the presence of exogenous inositol and choline in the growth medium. nih.gov When these essential precursors for phospholipid synthesis are readily available, the cell downregulates the transcription of ITR1 to prevent excessive uptake. nih.gov This repression is a key mechanism for maintaining cellular homeostasis of inositol. The abundance of ITR1 mRNA decreases when cells are shifted from a medium lacking inositol to one containing it. nih.gov This regulatory mechanism is specific to ITR1, as another myo-inositol transporter gene, ITR2, is expressed constitutively and is not affected by inositol and choline levels. nih.gov
Derepression Mediated by INO2 and INO4 Transcription Factors
In the absence of sufficient inositol, the expression of ITR1 is derepressed, a process that requires the function of the transcription factors Ino2p and Ino4p. nih.gov These two proteins are positive regulators that are essential for achieving high-level transcription of ITR1 and other genes involved in phospholipid biosynthesis. nih.govnih.gov Ino2p and Ino4p are both basic helix-loop-helix (bHLH) proteins that form a heterodimeric complex. nih.gov This Ino2p-Ino4p complex binds to a specific DNA sequence element, known as the inositol/choline-responsive element (ICRE), found in the promoter region of target genes like INO1 and, by extension, ITR1. nih.govnih.gov The binding of this complex is a prerequisite for the transcriptional activation of these genes. nih.gov Deletion of either INO2 or INO4 has been shown to rescue the sensitivity of cells lacking the repressor Opi1p to genotoxic agents, highlighting the antagonistic roles of these factors in regulating gene expression. nih.gov
Role of OPI1 in Transcriptional Repression
The repression of ITR1 in the presence of inositol is mediated by the Opi1p protein, which acts as a negative regulator. nih.govnih.gov Opi1p counteracts the activating function of the Ino2p-Ino4p complex. nih.gov When inositol and choline are abundant, Opi1p is active and prevents the transcription of genes containing the ICRE sequence. nih.govresearchgate.net In the absence of Opi1p, cells exhibit constitutively derepressed expression of genes involved in phospholipid biosynthesis, including INO1. researchgate.net Opi1p-mediated repression is also influenced by phosphate (B84403) availability, with phosphate starvation leading to repression of ICRE-dependent genes in an Opi1p-dependent manner. nih.gov Furthermore, under conditions of genotoxic stress, Opi1p translocates to the nucleus to repress the expression of genes like INO1, suggesting a broader role for Opi1p in coordinating metabolic pathways with the DNA damage response. nih.govbiorxiv.org
Influence of DIE1 (SCS1/INO2) and DIE2 Genes
Further layers of regulation are provided by the DIE1 and DIE2 genes, which were identified based on their ability to abolish the inositol-mediated repression of ITR1 when present in multiple copies. nih.gov Northern blot analysis confirmed that both DIE1 and DIE2 increase the expression of ITR1, with DIE2 showing a more potent effect. nih.gov Subsequent research revealed that DIE1 is identical to INO2 (also known as SCS1), reinforcing the essential role of this transcription factor in ITR1 expression. nih.gov Gene disruption experiments demonstrated that DIE1/INO2 is essential for ITR1 expression. nih.gov In contrast, DIE2 is a distinct gene that is not essential for ITR1 expression but can enhance it, as well as the expression of INO1, when overexpressed. nih.gov
Coordination with Phosphatidylcholine Synthesis
The regulation of ITR1 transcription is tightly linked to the biosynthesis of phosphatidylcholine (PC). nih.gov Repression of ITR1 transcription in response to inositol requires ongoing PC synthesis. nih.gov This coordination ensures that the uptake of inositol is coupled to its utilization in phospholipid production. Disruptions in PC synthesis, either through nutritional limitations or genetic mutations, can lead to increased storage of triglycerides in lipid droplets and inhibit the secretion of very-low-density lipoproteins (VLDL) in hepatocytes, highlighting the central role of PC in lipid homeostasis. nih.gov In yeast, the regulation of phospholipid synthesis genes via the Opi1p/Ino2p-Ino4p circuit is a key control point. researchgate.net
Growth Cycle-Dependent Transcriptional Regulation
The expression of many genes in Saccharomyces cerevisiae is subject to regulation across the cell cycle, and ITR1 is likely no exception, given its role in providing a key building block for membrane synthesis, which is essential for cell growth and division. nih.govmit.edunih.gov While direct studies on the cell cycle-dependent transcription of ITR1 are not extensively detailed in the provided context, the regulation of other genes involved in related processes, such as the thymidylate synthase gene (TMP1), is known to be primarily controlled at the transcriptional level in a periodic manner. nih.gov This type of regulation often involves specific upstream activating sequences in the gene's promoter. nih.gov The intricate network of transcription factors that control the yeast cell cycle orchestrates the expression of genes required for specific phases, such as DNA replication and budding. mit.edu Given the connection between inositol metabolism and cell growth, it is plausible that ITR1 expression is modulated to meet the changing demands for membrane components throughout the cell cycle.
Post-translational Modulation and Protein Turnover of Itr1p
The regulation of the myo-inositol transporter, Itr1p, in Saccharomyces cerevisiae extends beyond transcriptional control, involving a sophisticated network of post-translational modifications that dynamically modulate its activity and stability at the plasma membrane. This level of regulation ensures that the cell can rapidly respond to changes in the availability of extracellular inositol by adjusting the quantity of active permease. Key mechanisms include inositol-induced degradation, endocytosis, ubiquitination, and phosphorylation, which collectively determine the protein's fate.
Inositol-Induced Changes in Permease Stability
The stability of the Itr1p transporter is directly and dramatically influenced by the presence of its substrate, inositol. In the absence of exogenous inositol, Itr1p is stable at the plasma membrane, allowing for maximal uptake capacity. researchgate.net However, the addition of inositol to the growth medium triggers a rapid and significant increase in the turnover rate of the permease. researchgate.netnih.gov Immunoblot analyses have demonstrated that this inositol-induced event leads to a pronounced acceleration in the degradation of Itr1p. nih.gov Even after the cell reaches a repressed, basal level of uptake activity, the turnover of the remaining Itr1p continues to be rapid, indicating a continuous process of synthesis and degradation to maintain appropriate transport levels. researchgate.net
| Condition | Itr1p Stability | Itr1p Degradation Rate | Reference |
| Inositol-free medium | Stable at plasma membrane | Low | researchgate.net |
| Inositol-supplemented medium | Unstable | Dramatically increased | researchgate.netnih.gov |
Endocytic Degradation and Vacuolar Delivery
The primary mechanism for the inositol-induced turnover of Itr1p is its removal from the plasma membrane via endocytosis and subsequent delivery to the vacuole for degradation. researchgate.netnih.gov When inositol is abundant, the inactivation of the permease is coupled with its internalization from the cell surface. researchgate.net This process ensures that the transporter is cleared from the membrane, effectively shutting down inositol uptake. The internalized Itr1p is trafficked through the endocytic pathway, ultimately arriving at the vacuole, which functions as the cell's primary degradative compartment, analogous to the mammalian lysosome. nih.govnih.gov
Role of END3/END4 Endocytic Pathway and PEP4 Protease
The endocytic degradation of Itr1p is dependent on specific cellular machinery. Studies have shown that this degradation is blocked in yeast strains with mutations in the END3 or END4 genes. nih.gov These genes are crucial for the internalization step of endocytosis, confirming that the removal of Itr1p from the plasma membrane is an active process requiring this pathway. nih.gov
Once delivered to the vacuole, the degradation of Itr1p is carried out by vacuolar proteases. The process is specifically dependent on the vacuolar aspartyl protease encoded by the PEP4 gene. nih.gov In pep4 mutant strains, which lack the ability to produce functional vacuolar proteases, the degradation of Itr1p is not observed. nih.gov This highlights a two-step process for Itr1p turnover: first, internalization via the End3/End4-dependent pathway, followed by degradation within the vacuole by Pep4p-activated proteases. nih.gov
| Gene/Pathway | Function in Itr1p Turnover | Consequence of Mutation | Reference |
| END3/END4 | Required for endocytic internalization of Itr1p | Degradation of Itr1p is blocked | nih.gov |
| PEP4 | Encodes a vacuolar protease required for Itr1p degradation | Degradation of Itr1p is blocked | nih.gov |
Ubiquitination and Related Pathways
While ubiquitination is a common signal for the endocytosis and degradation of many plasma membrane proteins in yeast, the inositol-induced turnover of Itr1p appears to be an exception. nih.govnih.gov Research has shown that the increased rate of Itr1p degradation following inositol addition still occurs in mutant strains that have defects in the machinery for conjugating ubiquitin to proteins. nih.gov This suggests that while ubiquitination is a critical signal for the turnover of other permeases, such as the uracil (B121893) permease, inositol-induced degradation of Itr1p can proceed through a ubiquitin-independent mechanism. nih.govnih.gov This finding points to alternative signaling mechanisms that flag Itr1p for endocytosis in response to inositol.
Impact of Oxidative Stress (e.g., H2O2) on Itr1p Turnover
Cellular stress conditions, such as exposure to hydrogen peroxide (H₂O₂), can also modulate the turnover of Itr1p. nih.gov In S. cerevisiae cells adapted to H₂O₂, the turnover of Itr1p is affected, leading to its accumulation at the plasma membrane and a decrease in its degradation rate. nih.gov This response is accompanied by an inhibition of the transporter's internalization. nih.gov Consequently, yeast cells adapted to H₂O₂ exhibit an inositol transporter phenotype that is comparable to that of cells grown in the absence of inositol, where the permease is more stable. nih.gov This suggests that oxidative stress signaling pathways intersect with and can override the typical inositol-induced degradation pathway for Itr1p. nih.gov
Phosphorylation-Dependent Regulation (e.g., Hrk1 kinase)
Phosphorylation represents another layer of post-translational regulation for Itr1p. The protein kinase Hrk1 (High-affinity K+ transporter Regulator Kinase 1), known for its role in regulating plasma membrane transporters, has been implicated in the phosphorylation of Itr1p. nih.govnih.gov Phosphoproteomic analyses have revealed that Itr1p's phosphorylation status is altered in cells lacking the HRK1 gene, suggesting that Itr1p is a substrate, either direct or indirect, of this kinase. nih.gov This regulation by Hrk1 kinase appears to be particularly relevant under conditions of acetic acid stress, indicating that phosphorylation can fine-tune Itr1p activity and stability in response to various environmental cues. nih.gov
Compound and Gene Table
| Name | Type | Function/Role |
| Itr1p (ITR1 protein) | Protein | Myo-inositol permease/transporter in S. cerevisiae |
| Inositol | Small Molecule | Substrate transported by Itr1p; signaling molecule for Itr1p turnover |
| Choline | Small Molecule | Regulates ITR1 gene expression |
| End3p | Protein | Component of the endocytic machinery |
| End4p | Protein | Component of the endocytic machinery |
| Pep4p (PEP4) | Protein | Vacuolar aspartyl protease required for protein degradation |
| H₂O₂ (Hydrogen peroxide) | Small Molecule | Induces oxidative stress, affecting Itr1p turnover |
| Hrk1 | Protein | Protein kinase involved in the phosphorylation of Itr1p |
| Ubiquitin | Protein | Small protein tag that can signal for degradation (though its role in Itr1p turnover is not direct) |
| Rsp5p | Protein | Ubiquitin ligase involved in the turnover of other permeases |
| Tat1p | Protein | Tryptophan permease in S. cerevisiae |
| Uracil permease (Fur4p) | Protein | Uracil transporter in S. cerevisiae |
Physiological and Biotechnological Implications of Itr1p Function
Role in General Yeast Cellular Processes and Adaptations
Itr1p is integral to the physiological adaptability of S. cerevisiae, influencing its growth patterns and resilience to environmental challenges.
Pseudohyphal growth, a morphogenetic transition from a unicellular to a filamentous form, is a key adaptation for S. cerevisiae in response to environmental cues like nutrient limitation. Itr1p has been identified as a component in the signaling network that regulates this process. While the precise mechanisms are still under investigation, the involvement of Itr1p underscores the importance of myo-inositol transport and metabolism in orchestrating the cellular changes required for filamentous growth. Deletion of the ITR1 gene has been associated with decreased pseudohyphal growth, indicating its positive contribution to this developmental switch.
S. cerevisiae encounters various stressors in both natural and industrial environments. Itr1p appears to play a role in the response to oxidative stress. Studies have shown that adaptation of yeast cells to hydrogen peroxide (H₂O₂), a common reactive oxygen species, affects the turnover of Itr1p. nih.gov In H₂O₂-adapted cells, Itr1p accumulates in the plasma membrane due to an inhibition of its internalization and subsequent degradation. nih.gov This suggests that modulating myo-inositol uptake through the regulation of Itr1p is a component of the cellular strategy to cope with oxidative damage.
Currently, there is a lack of direct scientific evidence from the conducted searches linking Itr1p to acetic acid tolerance in S. cerevisiae. While acetic acid stress is a significant area of study in yeast, research has primarily focused on other genetic and molecular mechanisms of tolerance.
Recent research has suggested a novel role for Itr1p in the transport of exogenous compounds. A genome-wide phenotypic analysis of S. cerevisiae's adaptive response to chitosan, a biopolymer with antimicrobial properties, revealed that the deletion of the ITR1 gene led to a prominent increase in tolerance to chitosan. mdpi.com This finding suggests that Itr1p may function as a carrier for chitosan, facilitating its entry into the yeast cell and thereby contributing to its toxic effects. mdpi.com This potential promiscuity of the transporter opens up avenues for further investigation into its substrate specificity and its role in mediating the effects of other external compounds.
Relevance in Metabolic Engineering for Industrial Applications
The function of Itr1p as a myo-inositol transporter makes it a key target in metabolic engineering strategies aimed at enhancing the production of valuable chemicals derived from myo-inositol.
Glucaric acid is a value-added platform chemical that can be synthesized from myo-inositol. A significant bottleneck in the microbial production of glucaric acid is the availability of its precursor, myo-inositol. Metabolic engineering strategies in S. cerevisiae have focused on increasing the intracellular pool of myo-inositol. One effective strategy has been the overexpression of the ITR1 gene. By enhancing the capacity for myo-inositol uptake from the fermentation medium, the metabolic flux towards glucaric acid can be significantly increased.
In one study, the overexpression of INM1 (myo-inositol-1-phosphate synthase) and ITR1 in an engineered S. cerevisiae strain, coupled with the downregulation of ZWF1 (glucose-6-phosphate dehydrogenase), resulted in a significant increase in glucaric acid production. nih.gov This multi-faceted approach highlights the importance of both endogenous synthesis and transport in optimizing the production of myo-inositol-derived metabolites.
The development of robust and efficient S. cerevisiae strains is crucial for industrial-scale fermentation processes. Engineering these strains often involves a combination of genetic modifications to optimize metabolic pathways and enhance stress tolerance. In the context of producing myo-inositol-derived compounds, the manipulation of ITR1 expression is a key strategy.
For the production of glucaric acid, engineered strains overexpressing ITR1 have demonstrated substantially improved titers. For instance, a strain engineered with overexpression of INM1 and ITR1 and downregulation of ZWF1 achieved a glucaric acid titer of 8.49 g/L in a shake flask fermentation. nih.gov In a controlled 5-L bioreactor using fed-batch fermentation, this same strain, GA-ZII, produced a glucaric acid titer of 15.6 g/L. nih.govresearchgate.net These results underscore the industrial relevance of engineering Itr1p function for the high-level production of valuable biochemicals.
| Engineered Strain | Genetic Modifications | Fermentation Scale | Glucaric Acid Titer (g/L) |
| GA16 | Integration of MIOX4-Udh fusion protein into opi1 mutant | Shake Flask | 4.9 nih.gov |
| GA-ZII | Downregulation of ZWF1, Overexpression of INM1 and ITR1 in GA16 background | Shake Flask | 8.49 nih.gov |
| GA-ZII | Downregulation of ZWF1, Overexpression of INM1 and ITR1 in GA16 background | 5-L Bioreactor (Fed-batch) | 15.6 nih.govresearchgate.net |
| Bga-3 | Multi-copy integrative expression of miox4 and udh in opi1Δ background | Fed-batch Fermentation | 6.0 nih.gov |
Advanced Methodologies Employed in Itr1 Research
Genetic and Molecular Biology Approaches
Genetic and molecular biology techniques have been fundamental in dissecting the function and regulatory networks associated with the ITR1 protein. These approaches have allowed for the direct manipulation of the ITR1 gene and its regulatory elements, providing insights into its physiological role and transcriptional control.
Gene Disruption and Mutational Analysis
Gene disruption studies have been instrumental in understanding the physiological importance of ITR1. Creating an itr1 null mutant, where the ITR1 gene is completely removed from the genome, has shown that the gene is not essential for the viability of S. cerevisiae under standard laboratory conditions. yeastgenome.org However, when the ITR1 gene is disrupted in combination with its paralog, ITR2, the resulting double mutant exhibits a synthetic growth defect, indicating a degree of functional redundancy between the two transporters. yeastgenome.org
Further research has demonstrated that the disruption of ITR1 can suppress the growth defects observed in mutants of flippases, which are proteins responsible for transporting lipids across cell membranes. nih.gov This finding suggests a genetic interaction between inositol (B14025) transport and membrane lipid dynamics.
Deletion analysis of the upstream regulatory region of the ITR1 gene has also been performed. This technique involves systematically removing portions of the promoter region to identify sequences crucial for gene expression. Such studies have successfully identified a specific octamer sequence, 5'-TTCACATG-3', that is important for both the expression and the inositol/choline-mediated regulation of the ITR1 gene. nih.gov
| Genetic Modification | Organism/Strain | Observed Phenotype/Finding |
| itr1 null mutant | Saccharomyces cerevisiae | Viable |
| itr1 itr2 double null mutant | Saccharomyces cerevisiae | Synthetic growth defect |
| itr1Δ mutation in flippase mutant background | Saccharomyces cerevisiae | Suppression of growth defects |
| Deletion of upstream region containing 5'-TTCACATG-3' | Saccharomyces cerevisiae | Altered ITR1 expression and regulation |
Promoter-Reporter Gene Fusions (e.g., HIS3, lacZ)
To investigate the transcriptional regulation of ITR1, researchers have utilized promoter-reporter gene fusions. This technique involves linking the promoter region of the ITR1 gene to a reporter gene, such as HIS3 or lacZ, whose product can be easily measured.
In one such application, the ITR1 promoter was fused to the E. coli lacZ gene, which encodes the enzyme β-galactosidase. By measuring the activity of β-galactosidase under different conditions, it was demonstrated that the expression of ITR1 is repressed by the presence of inositol and choline (B1196258) in the growth medium. nih.gov This approach has been crucial in deciphering the signaling pathways that control ITR1 transcription.
Similarly, a yeast strain was constructed in which the HIS3 gene, an essential gene for histidine biosynthesis, was placed under the control of the ITR1 promoter. This allowed for a selection-based assay to identify other genes that, when present in multiple copies, could overcome the inositol-induced repression of the ITR1 promoter.
Overexpression Strategies
While direct overexpression of ITR1 is not extensively detailed in the available research, studies on related regulatory proteins have provided insights. For instance, the overexpression of ART5, which encodes an arrestin-related trafficking adaptor, was found to suppress the growth and endocytic recycling defects of flippase mutants. nih.gov This suppression is consistent with the known function of Art5p in downregulating the Itr1p transporter through endocytosis. nih.gov These findings suggest that modulating the levels of ITR1 at the plasma membrane, either through direct overexpression or by manipulating its regulatory proteins, can have significant physiological consequences.
Imaging and Localization Techniques
Visualizing the subcellular localization of ITR1 is key to understanding its function as a transporter. Green Fluorescent Protein (GFP) tagging has emerged as a powerful tool for this purpose.
Green Fluorescent Protein (GFP) Tagging and Microscopy
The methodology for visualizing proteins in living yeast cells using Green Fluorescent Protein (GFP) is well-established. nih.gov This technique involves fusing the coding sequence of GFP to the C-terminus of the ITR1 gene. The resulting ITR1-GFP fusion protein can then be visualized using fluorescence microscopy, revealing its subcellular location in real-time. gcsu.edu
Large-scale studies have systematically tagged a vast number of yeast proteins with GFP, creating a comprehensive library of fluorescently labeled strains. gcsu.edu These libraries, coupled with high-throughput microscopy, have enabled the localization of thousands of yeast proteins. Based on its function as a myo-inositol transporter, it is expected that ITR1-GFP would primarily localize to the plasma membrane to facilitate the uptake of inositol from the extracellular environment. The relative distribution of ITR1 to the vacuole has also been observed to increase under conditions of DNA replication stress. yeastgenome.org
Proteomic and Systems Biology Analyses
To understand the broader cellular context in which ITR1 operates, proteomic and systems biology approaches are employed. These methods aim to identify the interaction partners of ITR1 and place it within the complex network of cellular pathways.
Proteomic analyses, such as large-scale yeast two-hybrid screens, have been used to identify protein-protein interactions across the entire S. cerevisiae proteome. nih.govdana-farber.org These studies have identified several potential interacting partners for ITR1, suggesting its involvement in various cellular processes beyond simple nutrient transport. Systems biology approaches integrate these interaction data with other large-scale datasets, such as transcriptomics and metabolomics, to build comprehensive models of cellular function. nih.govnih.govnih.gov
Data from comprehensive protein interaction databases, such as BioGRID and IntAct, have cataloged numerous putative interactors of ITR1. These interactions provide valuable hypotheses for further investigation into the regulation and function of this transporter.
| ITR1 Interacting Protein (Putative) | Function of Interactor | Interaction Database |
| Art5p | Arrestin-related trafficking adaptor | Inferred from genetic suppression studies |
| Ino2p | Transcriptional activator of phospholipid biosynthesis genes | Genetic and regulatory data |
| Ino4p | Transcriptional activator of phospholipid biosynthesis genes | Genetic and regulatory data |
| Opi1p | Transcriptional repressor of phospholipid biosynthesis genes | Genetic and regulatory data |
Immunoblotting for Protein Abundance and Stability
Immunoblotting, commonly known as Western blotting, is a cornerstone technique for quantifying the abundance and assessing the stability of the Itr1 protein. This method allows for the specific detection of Itr1p in total cell lysates, enabling researchers to track changes in its levels in response to various stimuli and throughout the yeast life cycle.
Research has shown that Itr1p levels are tightly regulated. For instance, the protein is subject to degradation, a process that can be monitored by immunoblotting over time. Studies have revealed that upon reaching the stationary phase of growth, the activity of inositol uptake decreases significantly. nih.gov This decline is attributed not only to the repression of ITR1 gene transcription but also to the degradation of the existing Itr1 permease. nih.govmolbiolcell.org This degradation is dependent on the endocytic pathway, which delivers the permease to the vacuole for breakdown. nih.govmolbiolcell.org
Furthermore, the stability of Itr1p is influenced by the availability of its substrate, inositol. In the presence of inositol during exponential growth, the permease is rapidly degraded. nih.govmolbiolcell.org Conversely, in an inositol-free environment, the protein is highly stable. nih.govmolbiolcell.org These distinct regulatory mechanisms, triggering endocytosis and degradation in response to different physiological cues, have been elucidated in part by observing the changes in Itr1p levels via immunoblotting. nih.govnih.gov
Phosphoproteomics and Protein Modification Analysis
Post-translational modifications, particularly phosphorylation and ubiquitination, play a critical role in regulating the activity and turnover of membrane transporters like Itr1p. Phosphoproteomics, often employing mass spectrometry, is a powerful approach to identify phosphorylation sites on a global scale. nih.govnih.gov
Methodologies for phosphoproteome analysis in yeast typically involve the digestion of proteins, enrichment of phosphopeptides using techniques like immobilized metal-affinity chromatography (IMAC), and subsequent analysis by mass spectrometry (MS/MS) to identify the specific sites of phosphorylation. nih.govnih.govresearchgate.net While large-scale studies have identified thousands of phosphorylation sites across the yeast proteome, specific data on Itr1p phosphorylation is also available through targeted resources. nih.govmq.edu.au
The YeastKinome.org database, a resource for the Saccharomyces cerevisiae kinase and phosphatase interactome, indicates that Itr1p is a potential substrate for several regulatory enzymes. yeastkinome.org It has been identified as an interactor of the protein kinase Mck1 and the protein phosphatase Ptc7. yeastkinome.org Additionally, Itr1p interacts with Rsp5, a well-known ubiquitin ligase that targets many plasma membrane permeases for endocytosis and degradation. nih.govyeastkinome.org This suggests a model where the phosphorylation state of Itr1p, controlled by kinases like Mck1 and phosphatases like Ptc7, may influence its recognition by the Rsp5 ubiquitin ligase, thereby modulating its stability and abundance at the plasma membrane.
High-Throughput Phenotypic Screening (e.g., Chemogenomics)
High-throughput phenotypic screening, particularly chemogenomics, has proven invaluable for uncovering novel functions of yeast genes and for identifying drug-gene interactions. nih.govnih.gov This approach systematically assesses the response of a large collection of yeast strains, often the complete set of single-gene deletion mutants, to a wide array of chemical compounds. nih.govasm.org
A notable application of this methodology in relation to ITR1 involved a chemogenomic screen to identify the transporters responsible for the uptake of various drugs. In this study, a library of cytotoxic compounds was screened against a collection of yeast strains, including those with deletions in transporter genes. nih.govasm.org The results identified the myo-inositol transporter Itr1 as being responsible for the import of triazole and imidazole (B134444) antifungal compounds, such as ketoconazole (B1673606) and clotrimazole. nih.govasm.org This finding was significant as it revealed an unexpected role for a nutrient transporter in drug uptake, providing insights into the mechanisms of antifungal drug action and potential routes for drug delivery.
This type of high-throughput screening typically involves growing arrays of yeast strains in the presence of the test compounds and quantifying growth, often through automated imaging and analysis of colony size. nih.gov Such screens can be performed with single-gene deletion libraries or more complex libraries, such as the double gene deletion library for nonessential plasma membrane transporters, to overcome issues of functional redundancy. nih.gov
Table 1: Key Findings from Chemogenomic Screening of ITR1
| Compound Class | Specific Compounds | Role of ITR1 | Reference |
|---|---|---|---|
| Azole Antifungals | Ketoconazole, Clotrimazole | Importer | nih.govasm.org |
Computational Modeling and Network Analysis
Protein-Protein Interaction Networks (e.g., STRING)
To understand the functional context of Itr1p, it is essential to identify the proteins with which it interacts. Protein-protein interaction (PPI) networks provide a visual and analytical framework for exploring these relationships. Databases such as STRING, BioGRID, and the Database of Interacting Proteins (DIP) compile and integrate PPI data from various sources, including high-throughput experiments, co-expression analysis, and literature curation. uniprot.orguniprot.org
The STRING database, for example, predicts functional associations between proteins, where the interactions can be direct (physical binding) or indirect (involvement in the same metabolic pathway). uniprot.org The network view for Itr1p (YDR497C) in STRING reveals connections to proteins involved in phospholipid metabolism, transcriptional regulation, and protein trafficking. These computationally generated networks serve as a valuable resource for generating hypotheses about protein function. For example, the interaction data from the YeastKinome resource, which shows connections to the kinase Mck1 and the ubiquitin ligase Rsp5, can be integrated into broader PPI networks to visualize the regulatory module controlling Itr1p turnover. yeastkinome.org
Table 2: Selected Protein Interactors of ITR1 from Public Databases
| Interacting Protein | Gene | Function of Interactor | Database/Source |
|---|---|---|---|
| Mck1p | MCK1 | Protein kinase | YeastKinome yeastkinome.org |
| Ptc7p | PTC7 | Protein phosphatase | YeastKinome yeastkinome.org |
| Rsp5p | RSP5 | Ubiquitin ligase | YeastKinome yeastkinome.org |
| Itr2p | YIL058W | Myo-inositol transporter (paralog) | SGD yeastgenome.org |
| Ino2p | INO2 | Transcriptional activator | SGD yeastgenome.org |
| Ino4p | INO4 | Transcriptional activator | SGD yeastgenome.org |
Metabolic Flux Modeling
Metabolic flux modeling aims to provide a quantitative understanding of the flow of metabolites through a cell's metabolic network. While direct modeling of the transport flux through Itr1p may not be a common focus, its activity is a critical parameter in any genome-scale metabolic model of S. cerevisiae that includes phospholipid biosynthesis.
The transport of myo-inositol into the cell, mediated by Itr1p and its paralog Itr2p, is the primary route for the acquisition of this essential precursor for the synthesis of all inositol-containing phospholipids (B1166683), including phosphatidylinositol (PI) and its phosphorylated derivatives. nih.govnih.govnih.gov These lipids are not only major components of cellular membranes but also act as signaling molecules. researchgate.net
Therefore, in metabolic flux models of yeast, particularly those examining lipid metabolism, the rate of inositol uptake is a key input flux. The regulation of ITR1 expression and Itr1p activity in response to extracellular inositol levels directly impacts the availability of the intracellular inositol pool. nih.gov Consequently, any accurate model of glycerolipid metabolism must account for the flux of inositol into the cell. By varying the inositol uptake rate in these models, researchers can predict how this affects the flux through various branches of phospholipid synthesis and how the cell might reroute metabolic resources in response to inositol availability or scarcity.
Current Challenges and Future Research Directions
Elucidating Unresolved Regulatory Mechanisms
The expression of the ITR1 gene is known to be tightly regulated by the availability of myo-inositol and choline (B1196258). This regulation is primarily mediated by the transcription factors Ino2p and Ino4p, which activate gene expression, and the repressor Opi1p, which inhibits it in the presence of inositol (B14025). cuny.edunih.gov However, the complete regulatory network governing Itr1p is likely more complex, and several aspects remain unresolved.
Recent studies have indicated that the established model involving Ino2p, Ino4p, and Opi1p may not fully account for the observed regulatory responses. nih.gov For instance, some level of repression in response to inositol can still be observed even in the absence of these key regulatory proteins, suggesting the existence of additional, yet to be identified, regulatory factors and mechanisms. nih.gov
Furthermore, evidence suggests that Itr1p is also regulated in response to environmental stresses, such as oxidative stress. Exposure to hydrogen peroxide has been shown to affect the trafficking and turnover of Itr1p, leading to its accumulation in the plasma membrane. nih.govelsevierpure.com The signaling pathways that connect oxidative stress to the modulation of Itr1p activity are not well understood and represent a significant area for future investigation. Unraveling these intricate regulatory circuits is crucial for a comprehensive understanding of how yeast cells control myo-inositol homeostasis under various physiological conditions.
| Regulatory Factor | Role in ITR1 Regulation | Key Unresolved Questions |
| Ino2p/Ino4p | Transcriptional activators | The full range of signals that modulate their activity. |
| Opi1p | Transcriptional repressor in the presence of inositol | The precise mechanism of its interaction with the transcriptional machinery. |
| Hydrogen Peroxide | Modulates Itr1p turnover and localization | The specific signaling cascade linking oxidative stress to Itr1p. |
| Unknown Factors | Implicated in inositol-mediated repression | Their identity and mechanism of action. |
Structural Biology of Itr1p and its Conformational Dynamics
A significant hurdle in fully understanding the mechanism of myo-inositol transport by Itr1p is the lack of a high-resolution three-dimensional structure. As a membrane-bound transporter, Itr1p is challenging to crystallize, and to date, no experimentally determined structure has been deposited in the Protein Data Bank.
MD simulations can then be employed to study the dynamic nature of the transporter. nih.govresearchgate.netresearchgate.net These simulations can help to elucidate the conformational changes that Itr1p undergoes during the transport cycle, such as the transition between outward-facing and inward-facing conformations. Understanding these dynamics at a molecular level is essential for a complete mechanistic understanding of how Itr1p facilitates the movement of myo-inositol across the cell membrane. Future research should prioritize experimental structural determination of Itr1p, which will be crucial for validating and refining computational models and for providing a definitive structural framework for functional studies.
| Research Area | Current Status | Future Directions |
| Experimental Structure | Not available | X-ray crystallography or cryo-electron microscopy studies. |
| Homology Modeling | Feasible based on related transporters | Generation and validation of high-quality models. |
| Molecular Dynamics | Can be applied to homology models | Simulation of the full transport cycle to understand conformational changes. |
Systems-Level Understanding of Myo-inositol Transport and Metabolism
Myo-inositol imported by Itr1p is not an isolated metabolite but is integrated into a complex network of metabolic and signaling pathways. nih.gov It serves as a precursor for the synthesis of a wide array of molecules, including phosphoinositides, which are critical for cell signaling, and inositol-containing sphingolipids, which are essential membrane components. researchgate.netnih.gov A systems-level understanding of how myo-inositol transport is coordinated with these downstream pathways is still emerging.
Genome-scale metabolic models of S. cerevisiae provide a framework for analyzing the flow of metabolites through the cell. semanticscholar.orgiu.edu By integrating data from high-throughput "omics" technologies such as transcriptomics, proteomics, and metabolomics, it is possible to build more comprehensive and predictive models of myo-inositol metabolism. genome.jp These models can help to answer key questions, such as how the cell senses and responds to changes in intracellular and extracellular myo-inositol levels, and how the activity of Itr1p is balanced with the de novo synthesis of myo-inositol to maintain cellular homeostasis. nih.gov
Future research in this area should focus on developing dynamic models that can capture the temporal changes in metabolite concentrations and enzyme activities in response to various perturbations. Such models will be instrumental in dissecting the intricate feedback loops and regulatory crosstalk that govern myo-inositol metabolism and its connection to other cellular processes.
Harnessing Itr1p for Enhanced Biotechnological Applications
The unique properties of Itr1p and the importance of myo-inositol in yeast physiology present several opportunities for biotechnological applications. S. cerevisiae is a widely used cell factory for the production of a variety of valuable chemicals and pharmaceuticals. nih.gov Engineering myo-inositol transport and metabolism could lead to the development of novel bioprocesses.
One direct application is the use of yeast strains that are dependent on myo-inositol uptake for growth in biosensors. For example, an ino1Δ mutant, which cannot synthesize its own myo-inositol, relies on transporters like Itr1p for survival and its growth can be used as a sensitive measure of myo-inositol concentration in a sample. nih.gov
Furthermore, myo-inositol is a precursor to a range of high-value compounds with applications in the food, cosmetic, and pharmaceutical industries. By overexpressing or engineering Itr1p, it may be possible to increase the intracellular pool of myo-inositol, thereby enhancing the production of these derivatives. Additionally, as myo-inositol metabolism has been linked to stress resilience, manipulating Itr1p activity could be a strategy to improve the robustness of industrial yeast strains in challenging fermentation environments. nih.gov Future research should explore the targeted engineering of Itr1p to modulate its substrate specificity, transport kinetics, and regulation to create tailored yeast strains for specific biotechnological purposes.
| Application Area | Proposed Strategy | Potential Benefit |
| Biosensors | Utilize ino1Δ strains dependent on Itr1p | Sensitive and cost-effective detection of myo-inositol. |
| Metabolic Engineering | Overexpress or engineer Itr1p | Increased production of myo-inositol-derived compounds. |
| Strain Improvement | Modulate Itr1p activity | Enhanced stress tolerance of industrial yeast strains. |
Q & A
Q. What is the primary functional role of the ITR1 protein in S. cerevisiae, and what experimental approaches are used to validate its activity?
The ITR1 protein is a high-affinity myo-inositol transporter critical for inositol uptake, which serves as a precursor for membrane phospholipids and sphingolipids and regulates gene expression via the INO1 pathway . Methodologies to study its function include:
- GFP tagging (e.g., Itr1–GFPp fusion proteins) to track subcellular localization via fluorescence microscopy .
- Growth assays in inositol-depleted media to assess phenotypic dependence on ITR1 activity.
- Immunoblotting to quantify protein levels under varying environmental conditions (e.g., oxidative stress) .
Q. What are the standard methodologies to study ITR1 expression and trafficking in S. cerevisiae?
Key approaches include:
- Fluorescence microscopy with GFP-tagged ITR1 to monitor plasma membrane retention or internalization under stressors like H₂O₂ .
- Ubiquitination assays to investigate post-translational modifications regulating endocytosis, using strains deficient in E3 ligases (e.g., Rsp5p mutants) .
- qRT-PCR to measure transcriptional regulation of ITR1 under inositol-rich vs. inositol-starved conditions .
Advanced Research Questions
Q. How do regulatory mechanisms of ITR1 trafficking reconcile conflicting data on its plasma membrane retention versus internalization under oxidative stress?
ITR1 internalization is ubiquitin-dependent and modulated by H₂O₂ concentration and exposure duration. For example, transient H₂O₂ exposure (≤20 min) inhibits internalization, leading to plasma membrane accumulation, while prolonged stress triggers ubiquitination and vacuolar degradation . Methodological strategies to resolve contradictions:
- Time-course experiments with precise H₂O₂ dosing.
- Genetic epistasis analysis using rsp5p mutants to dissect ubiquitination’s role .
- Cross-validation with orthogonal techniques (e.g., protease inhibition assays to block degradation pathways) .
Q. What computational and experimental frameworks are recommended to map ITR1’s interaction network and validate high-confidence partners?
- Database mining : Use consolidated PPI databases (e.g., iRefWeb) with filters for interactions supported by ≥2 studies to reduce false positives .
- High-throughput screens : Yeast two-hybrid (Y2H) or affinity purification coupled with mass spectrometry (AP-MS) .
- Functional validation : Genetic interaction profiling (e.g., synthetic lethality with ITR2 or inositol biosynthesis mutants) .
Q. How can researchers address discrepancies in ITR1-dependent inositol uptake kinetics reported across studies?
Variability may stem from differences in:
- Growth conditions (e.g., media composition, H₂O₂ concentration) .
- Strain background (e.g., prototrophic vs. auxotrophic strains) . Solutions include:
- Standardized protocols for inositol quantification (e.g., isotopic labeling with ³H-myo-inositol).
- Meta-analysis of publicly available datasets (e.g., RefSeq) to identify consensus trends .
Q. What experimental designs are optimal for studying ITR1’s role in stress adaptation, particularly under combinatorial stressors (e.g., oxidative stress + nutrient limitation)?
- Factorial experimental design to test H₂O₂ and inositol availability interactions .
- Live-cell imaging with redox-sensitive dyes (e.g., roGFP) to correlate ITR1 localization with intracellular ROS levels.
- Transcriptomic profiling (RNA-seq) to identify co-regulated pathways (e.g., INO2-mediated lipid biosynthesis) .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze ITR1 localization data from fluorescence microscopy to account for cell-to-cell variability?
- Quantitative image analysis tools (e.g., CellProfiler) to measure fluorescence intensity at the plasma membrane vs. cytoplasm .
- Normalization to internal controls (e.g., constitutively membrane-localized proteins).
- Mixed-effects models to account for biological and technical replicates .
Q. What strategies are recommended to validate putative ITR1 interactors identified in high-throughput screens?
- Orthogonal validation : Co-immunoprecipitation (co-IP) or bimolecular fluorescence complementation (BiFC) .
- Functional assays : Test whether interactor deletion alters inositol uptake rates or stress sensitivity .
Addressing Contradictions and Knowledge Gaps
Q. How can conflicting reports on ITR1’s role in sphingolipid homeostasis be resolved?
Q. What mechanisms explain the differential regulation of ITR1 vs. ITR2 under identical stress conditions?
- Promoter-swap experiments to test cis-regulatory element contributions.
- Chromatin immunoprecipitation (ChIP) to compare transcription factor binding (e.g., Ino2p) at ITR1 and ITR2 loci .
Tables for Key Experimental Findings
| Condition | ITR1 Localization | Method | Reference |
|---|---|---|---|
| H₂O₂ (20 min) | Plasma membrane | Fluorescence microscopy | |
| H₂O₂ (60 min) | Vacuolar degradation | Immunoblotting | |
| Inositol depletion | Upregulated | qRT-PCR |
| Interaction Partner | Validation Method | Functional Role | Reference |
|---|---|---|---|
| Rsp5p (E3 ligase) | Ubiquitination assay | ITR1 endocytosis | |
| Art5p (arrestin) | Co-IP | Trafficking adaptor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
